molecular formula C14H14ClN3O3S B3126026 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 330786-34-0

4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No. B3126026
CAS RN: 330786-34-0
M. Wt: 339.8 g/mol
InChI Key: PXYYGISXAWKTCT-UHFFFAOYSA-N
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Description

4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid (CMMP) is a synthetic compound used in various scientific and medical research applications. It is a derivative of pyrimidine and is composed of a benzyl moiety and a methoxy group. It is an organic molecule that has been studied for its potential uses in the medical and scientific fields. CMMP has a wide range of applications, including as a potential drug candidate, a therapeutic agent, and a chemical reagent.

Scientific Research Applications

Synthesis and Characterization

  • Various pyrimidine derivatives, including 2-methylthio-5-chloropyrimidine-4-carboxylic acid, have been synthesized and characterized, revealing potential for diverse chemical applications (Grant, Seemann, & Winthrop, 1956).
  • The design of cocrystals involving pyrimidine compounds with carboxylic acids has been explored. These cocrystals show unique hydrogen bonding and molecular structures, indicating potential applications in materials science (Rajam et al., 2018).

Antitumor Properties

  • Studies have investigated the antitumor properties of 4-amino-and 4-methoxy-6-chloropyrimidines, providing insights into potential therapeutic applications in cancer treatment (Grigoryan et al., 2008).

Methodology in Organic Synthesis

  • Novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been developed. These methods could be useful in the synthesis of complex organic compounds (Santilli, Kim, & Wanser, 1971).

Cytotoxicity Studies

  • The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells have been studied. This research contributes to the understanding of the cytotoxic effects of pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

Antiviral Activity

  • The antiviral activity of certain pyrrolo[2,3-d]pyrimidines has been investigated, providing insights into the potential use of these compounds in antiviral therapies (Saxena et al., 1988).

properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-21-11-4-3-8(5-10(11)15)6-16-12-9(13(19)20)7-17-14(18-12)22-2/h3-5,7H,6H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYYGISXAWKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)O)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-methylthio-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (2.00 g) obtained in Example 1 (1) in dimethylsulfoxide (10 ml) is treated with 10% aqueous sodium hydroxide solution (10 ml) at room temperature. To the reaction mixture is added dimethylsulfoxide (5 ml), and the mixture is stirred at room temperature overnight. To the resulting colorless solution is added citric acid until the solution becomes acidic. To the solution is added an excess amount of water (about 50 ml), and the resulting precipitates are collected by filtration. The precipitates are washed with isopropyl alcohol and isopropyl ether successively, and dried under reduced pressure to give 2-methylthio-4-(3-chloro-4-methoxybenzylamino)-5-carboxypyrimidine (1.864 g) as pale yellow impalpable powder, m.p. 238-240° C. (dec.).
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
Reactant of Route 5
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4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid
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4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid

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